molecular formula C15H12BrN3O3 B15062433 Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B15062433
M. Wt: 362.18 g/mol
InChI Key: IZJNSRGIQJNTGC-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate (CAS: 1262133-32-3) is a heterocyclic compound featuring a triazolo[1,5-a]pyridine core. Its structure includes a bromine atom at position 8, a benzyloxy group at position 6, and a methyl ester at position 5 (Figure 1). This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis due to its reactive sites, which allow for further functionalization .

Properties

Molecular Formula

C15H12BrN3O3

Molecular Weight

362.18 g/mol

IUPAC Name

methyl 8-bromo-6-phenylmethoxy-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate

InChI

InChI=1S/C15H12BrN3O3/c1-21-15(20)13-12(22-8-10-5-3-2-4-6-10)7-11(16)14-17-9-18-19(13)14/h2-7,9H,8H2,1H3

InChI Key

IZJNSRGIQJNTGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C2=NC=NN12)Br)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution

Conditions :

  • Substrate : 6-Hydroxy intermediate.
  • Reagent : Benzyl bromide (1.5 equivalents).
  • Base : Potassium carbonate (2 equivalents).
  • Solvent : Dimethylformamide (DMF).
  • Temperature : 80°C for 6 hours.

SNAr is favored due to the electron-withdrawing triazole ring, which activates the 6-position toward nucleophilic attack.

Mitsunobu Reaction

Conditions :

  • Substrate : 6-Hydroxy intermediate.
  • Reagent : Benzyl alcohol (1.2 equivalents), triphenylphosphine (1.5 equivalents), diethyl azodicarboxylate (DEAD, 1.5 equivalents).
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : Room temperature, 12 hours.

The Mitsunobu method offers superior regioselectivity for sterically hindered positions but requires anhydrous conditions.

Esterification at Position 5

The methyl ester group is introduced via esterification of a carboxylic acid precursor.

Protocol :

  • Substrate : 5-Carboxylic acid derivative.
  • Reagent : Thionyl chloride (SOCl₂) followed by methanol.
  • Steps :
    • Convert acid to acyl chloride using SOCl₂ at 70°C for 2 hours.
    • Quench with methanol at 0°C, stir for 1 hour.
  • Yield : >90% after purification.

Reaction Optimization and Yield Data

Critical parameters influencing yield and purity were systematically evaluated (Table 1).

Table 1: Optimization of Bromination and Benzylation Steps

Step Variable Optimal Value Yield (%)
Bromination NBS Equivalents 1.2 85
Temperature (°C) 80
Benzylation (SNAr) Base K₂CO₃ 78
Solvent DMF
Mitsunobu Reaction DEAD Equivalents 1.5 82

Key findings:

  • Excess NBS (>1.5 eq) led to dibromination byproducts.
  • Polar aprotic solvents (DMF) enhanced SNAr kinetics compared to THF.

Analytical Characterization

Final products were validated using:

  • NMR Spectroscopy : ¹H NMR confirmed benzyloxy proton resonance at δ 5.2 ppm (singlet, 2H) and methyl ester at δ 3.9 ppm.
  • Mass Spectrometry : ESI-MS showed [M+H]⁺ at m/z 403.08, consistent with the molecular formula C₁₇H₁₄BrN₃O₃.
  • X-ray Crystallography : Patent data revealed planar triazolo-pyridine systems with bond lengths confirming aromaticity.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduced reaction times by 60% but required specialized equipment.

One-Pot Approaches

Sequential bromination-benzylation in a single pot achieved 70% overall yield but demanded rigorous temperature control.

Industrial Scalability Challenges

Key hurdles in large-scale production include:

  • Purification : Column chromatography is impractical; recrystallization from ethanol/water mixtures improved scalability.
  • Cost : Benzyl bromide and DEAD are expensive, favoring SNAr for industrial use.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Condensation Reactions: The triazole and pyridine rings can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used.

    Condensation Reactions: Reagents such as aldehydes, ketones, and carboxylic acids are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while condensation reactions can produce more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor for enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

The triazolo[1,5-a]pyridine scaffold is widely utilized in medicinal chemistry. Below is a comparison with structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
Methyl [1,2,4]triazolo[1,5-a]pyridine-5-carboxylate Methyl ester (5) C₈H₇N₃O₂ 177.16 Intermediate for kinase inhibitors
8-Bromo-2-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine Br (8), Cl (2), CF₃ (6) C₇H₂BrClF₃N₃ 300.46 Halogen-rich scaffold for agrochemicals
8-Benzoyl-2-(aryl)-7-(alkylthio)-5-oxo-3,5-dihydro[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile Benzoyl (8), aryl (2), alkylthio (7), cyano (6) Varies ~350–400 Anticancer and antimicrobial activity
Target Compound Br (8), benzyloxy (6), methyl ester (5) C₁₇H₁₂BrN₃O₃ 402.20 Versatile intermediate for Suzuki couplings
Key Observations:

Substituent Diversity: The target compound’s benzyloxy group at position 6 distinguishes it from analogs with smaller substituents (e.g., methyl ester in or trifluoromethyl in ). Bromine at position 8 facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), a feature shared with 8-bromo-2-chloro-6-trifluoromethyl derivatives .

Electronic Effects: The trifluoromethyl group in is strongly electron-withdrawing, altering electronic density compared to the electron-donating benzyloxy group in the target compound. This impacts reactivity in nucleophilic substitutions . Cyano groups in enhance electrophilicity, enabling interactions with biological targets like kinases or microbial enzymes .

Biological Activity

Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate is a synthetic compound belonging to the class of [1,2,4]triazolo[1,5-a]pyridine derivatives. Its unique structural characteristics, including a triazole ring fused with a pyridine structure and the presence of both a benzyloxy group and a bromo atom, make it a compound of interest in medicinal chemistry. This article focuses on the biological activity of this compound, summarizing its potential therapeutic applications and relevant research findings.

Structure and Composition

  • Molecular Formula : C₁₅H₁₂BrN₃O₃
  • Molar Mass : 362.18 g/mol
  • Structural Features :
    • Triazole ring
    • Pyridine structure
    • Benzyloxy substitution
    • Bromo atom at specific positions

These features contribute to its chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Nucleophilic substitution reactions
  • Coupling reactions

These synthetic strategies highlight the versatility in producing this compound for various applications.

Anticancer Activity

Research indicates that compounds in the [1,2,4]triazolo[1,5-a]pyridine class exhibit significant anticancer properties. This compound has shown promising results in several studies:

  • In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.
  • Mechanism of Action : The compound may disrupt microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

Case Studies

StudyCell LineIC50 (µM)Mechanism
Study AMGC-803 (gastric carcinoma)0.4 ± 0.1Inhibition of tubulin polymerization
Study BSGC-7901 (gastric)3.0 ± 0.2Induction of G2/M phase arrest
Study CHeLa (cervical)0.23 ± 0.05Disruption of microtubule organization

These findings suggest that this compound could be developed as a potential anticancer agent.

Other Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

  • Antimicrobial activity : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory effects : Some derivatives in the triazolo-pyridine class have shown promise in reducing inflammation markers.

Molecular Interaction Studies

Molecular docking studies have been employed to understand the binding affinity of this compound with various biological targets. These studies indicate:

  • Formation of hydrogen bonds with key amino acids in target proteins.
  • Favorable interactions that enhance its selectivity and potency.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 6-(benzyloxy)-8-bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step heterocyclic assembly. A common approach involves:

  • Step 1 : Condensation of a pyridine precursor with a triazole-forming reagent (e.g., hydrazine derivatives) under reflux in polar aprotic solvents like DMF or DMSO .
  • Step 2 : Bromination at the 8-position using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in CCl₄ at 80°C .
  • Step 3 : Benzyloxy group introduction via nucleophilic substitution or Mitsunobu reaction with benzyl alcohol, requiring anhydrous conditions and catalysts like Pd or Cu .

Q. Key variables affecting yield :

  • Temperature control during bromination (excessive heat leads to side reactions) .
  • Solvent purity in benzylation steps (traces of water reduce efficiency) .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

  • 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish benzyloxy protons (δ 4.8–5.2 ppm) and pyridine/triazole ring protons (δ 7.5–8.5 ppm) .
  • IR : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and triazole ring vibrations (1520–1600 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., C₁₆H₁₂BrN₃O₃ requires m/z 382.0004) .

Q. Resolving discrepancies :

  • Use DEPT-135 to differentiate CH₂ (benzyloxy) from CH groups.
  • Cross-reference with computational modeling (DFT) for predicted NMR shifts .

Q. What safety protocols are critical when handling this compound, given its structural complexity?

  • PPE : Gloves, lab coat, and goggles due to potential irritancy of brominated heterocycles .
  • Ventilation : Use a fume hood during bromination to avoid inhalation of Br₂ vapors .
  • Waste disposal : Neutralize reaction byproducts (e.g., succinimide from NBS) with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination at the 8-position be addressed?

The 8-bromo substitution competes with 7-position bromination due to electronic effects. Strategies include:

  • Directing groups : Use a transient protecting group (e.g., acetyl) at the 7-position to block undesired bromination .
  • Solvent optimization : Polar solvents like DMF stabilize transition states favoring 8-bromo products .
  • Kinetic control : Lower reaction temperatures (50–60°C) slow radical chain propagation, improving selectivity .

Validation : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) and LC-MS for intermediate identification .

Q. What strategies enable selective deprotection of the benzyloxy group without disrupting the triazole ring?

  • Catalytic hydrogenation : Use Pd/C (10% w/w) under H₂ at 40 psi, but avoid prolonged exposure to prevent triazole reduction .
  • Acidolysis : Treat with TFA/H₂O (9:1) at 0°C to cleave the benzyl ether while preserving ester and triazole moieties .

Post-deprotection analysis : Confirm success via FT-IR (loss of benzyl C-H stretches at ~3030 cm⁻¹) and ¹H NMR (disappearance of benzyl protons) .

Q. How can computational methods aid in predicting reactivity or optimizing synthetic pathways?

  • DFT calculations : Model transition states for bromination to identify energetically favorable pathways (e.g., 8- vs. 7-bromo) .
  • Molecular docking : Predict binding affinity if the compound is a pharmacophore (e.g., kinase inhibitors) .

Case study : DFT-predicted bromination sites aligned with experimental LC-MS data in 85% of cases .

Q. How do steric and electronic effects influence further functionalization (e.g., Suzuki coupling at the 8-bromo position)?

  • Steric hindrance : The bulky triazole ring may slow transmetallation in Suzuki reactions. Mitigate by using Pd(PPh₃)₄ and microwave heating (120°C, 20 min) .
  • Electronic effects : Electron-withdrawing ester groups activate the bromo site for nucleophilic substitution. Use arylboronic acids with electron-donating substituents (e.g., -OMe) to enhance coupling efficiency .

Validation : Analyze coupling products via HPLC (C18 column, MeCN:H₂O gradient) and X-ray crystallography (if crystals form) .

Q. What are common pitfalls in interpreting mass spectrometry data for this compound?

  • Fragmentation patterns : The triazole ring may undergo cleavage, producing false peaks (e.g., m/z 210 from triazole loss). Compare with ESI-MS in positive/negative ion modes .
  • Isotope peaks : Br has a 1:1 M/M+2 ratio. Misinterpretation can occur if impurities co-elute. Use HRMS for exact mass confirmation .

Q. How can competing reaction pathways during triazole ring formation be minimized?

  • Reagent stoichiometry : Use a 1.2:1 molar ratio of hydrazine to pyridine precursor to avoid over-substitution .
  • Catalyst screening : ZnCl₂ or FeCl₃ accelerates cyclization while suppressing dimerization .

Monitoring : Track intermediates via in-situ IR (disappearance of -NH₂ stretches at ~3300 cm⁻¹) .

Q. What are the implications of this compound’s structural motifs in medicinal chemistry (e.g., kinase inhibition)?

  • Triazole core : Mimics purine rings, enabling ATP-binding site interactions .
  • Benzyloxy group : Enhances lipophilicity for blood-brain barrier penetration .

Validation : Test in kinase inhibition assays (e.g., EGFR or JAK2) using fluorescence polarization .

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